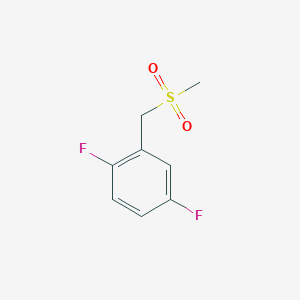

2,5-Difluorobenzylmethylsulfone

Description

2,5-Difluorobenzylmethylsulfone (C₈H₈F₂O₂S) is a fluorinated aromatic sulfone compound characterized by two fluorine atoms at the 2- and 5-positions of the benzene ring, a methylsulfonyl group (-SO₂CH₃) attached to the benzyl carbon, and a methyl group. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The sulfone group enhances stability and polarity, while fluorine substitution modulates reactivity and bioavailability. Crystallographic studies of such compounds often employ software like SHELXL for structural refinement and ORTEP-III for visualizing molecular geometry .

Properties

IUPAC Name |

1,4-difluoro-2-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYZGFBIHDYYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375770 | |

| Record name | 2,5-Difluorobenzylmethylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25195-56-6 | |

| Record name | 1,4-Difluoro-2-[(methylsulfonyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25195-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzylmethylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluorobenzylmethylsulfone typically involves the reaction of 2,5-difluorobenzyl chloride with sodium methanethiolate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production of 2,5-Difluorobenzylmethylsulfone involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorobenzylmethylsulfone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methanethiolate.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various sulfonate esters or amides.

Scientific Research Applications

2,5-Difluorobenzylmethylsulfone is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

2,5-Difluorobenzylmethylsulfone is similar to other fluorinated benzyl sulfones, such as 2,6-difluorobenzylmethylsulfone and 3,4-difluorobenzylmethylsulfone. These compounds share structural similarities but differ in the position of the fluorine atoms, which can affect their reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table compares 2,5-Difluorobenzylmethylsulfone with its closest analogues, focusing on substituent positions, functional groups, and applications:

Comparative Analysis

Substituent Position Effects: The 2,5-difluoro isomer exhibits distinct electronic effects compared to the 3,5-difluoro analogue. In contrast, 3,5-difluoro derivatives (e.g., (3,5-Difluorophenyl)methanesulfonyl chloride) display meta-substitution patterns that alter steric interactions, impacting binding affinity in receptor-ligand systems .

Functional Group Differences :

- The sulfonyl chloride group in (3,5-Difluorophenyl)methanesulfonyl chloride is highly reactive, enabling facile sulfonylation of amines or alcohols. By contrast, the methylsulfone group in 2,5-difluorobenzylmethylsulfone is more stable, favoring applications requiring prolonged stability under harsh conditions (e.g., catalytic reactions) .

Physicochemical Properties: Fluorine substitution generally reduces hydrophilicity. However, the sulfone group counterbalances this by increasing polarity. For instance, 2,5-difluorobenzylmethylsulfone is expected to have a higher boiling point and lower vapor pressure than non-fluorinated benzylmethylsulfone due to stronger dipole-dipole interactions.

Biological Activity :

- Fluorinated sulfones are often explored for antimicrobial and anticancer properties. The 2,5-difluoro derivative’s rigid structure may improve target selectivity compared to less-substituted analogues like benzylmethylsulfone.

Research Findings and Data

Thermodynamic and Spectroscopic Data

- Solubility: Fluorinated sulfones typically exhibit lower solubility in nonpolar solvents (e.g., hexane) compared to non-fluorinated analogues. For example, benzylmethylsulfone dissolves readily in ethanol (≈50 g/L at 25°C), whereas fluorinated derivatives require polar aprotic solvents like DMF .

- Crystallography : Structural analysis of similar sulfones using SHELX software reveals bond lengths of ~1.76 Å for S=O bonds and ~1.79 Å for C-S bonds, consistent with typical sulfone geometries .

Reactivity Trends

- Nucleophilic Substitution : The electron-deficient aromatic ring in 2,5-difluorobenzylmethylsulfone facilitates electrophilic attacks at the 4-position, a trend observed in fluorinated aryl sulfones.

- Thermal Stability: Methylsulfone derivatives decompose at higher temperatures (>250°C) compared to sulfonyl chlorides (<200°C), as noted in studies of analogous compounds .

Biological Activity

2,5-Difluorobenzylmethylsulfone (CAS: 25195-56-6) is a sulfone compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8F2O2S

- Molecular Weight : 206.21 g/mol

- Structure : The compound contains a sulfone group, which is known for its unique reactivity and interactions in biological systems.

The biological activity of 2,5-Difluorobenzylmethylsulfone is primarily attributed to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids.

Key Biological Interactions

- Nucleophilic Attack : The sulfone group can participate in nucleophilic substitutions, potentially modifying protein structures and functions.

- Redox Reactions : The compound's structure allows it to engage in redox reactions, influencing cellular oxidative stress levels.

- Enzyme Inhibition : Preliminary studies suggest that 2,5-Difluorobenzylmethylsulfone may inhibit specific enzymes involved in metabolic pathways.

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Moderate | |

| Enzyme Inhibition | Yes | |

| Antioxidant Activity | Low |

Study 1: Cytotoxic Effects

A study published in 2024 investigated the cytotoxic effects of 2,5-Difluorobenzylmethylsulfone on cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 45 µM. This suggests potential applications in cancer therapy but also necessitates further investigation into its safety profile .

Study 2: Enzyme Inhibition

Another significant study explored the compound's role as an enzyme inhibitor. It was found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when used concomitantly with other medications .

Study 3: Antioxidant Properties

Research assessing the antioxidant properties of 2,5-Difluorobenzylmethylsulfone revealed low antioxidant activity compared to standard antioxidants like ascorbic acid. This indicates that while the compound may have some protective effects against oxidative stress, its efficacy is limited.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.